

Technical Support Center: Influenza Matrix Protein (61-72) Peptide

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Compound of Interest		
Compound Name:	Influenza Matrix Protein (61-72)	
Cat. No.:	B13923647	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the **Influenza Matrix Protein (61-72)** peptide, commonly known by its amino acid sequence GILGFVFTL.

Frequently Asked Questions (FAQs)

Q1: What is the **Influenza Matrix Protein (61-72)** peptide and what is its primary application?

The Influenza Matrix Protein (61-72) peptide, with the amino acid sequence GILGFVFTL, is a well-characterized, immunodominant epitope of the Influenza A virus Matrix Protein 1 (M1).[1] [2] It is primarily used to stimulate human Influenza M1-specific CD8+ T-cells in vitro, particularly those restricted by the MHC class I allele HLA-A*0201.[3] Its main applications are in T-cell immunity research, including T-cell assays like ELISpot, intracellular cytokine staining (ICS), cytotoxicity assays, and proliferation assays.[4][5]

Q2: How should I reconstitute and store the lyophilized peptide?

For reconstitution, it is recommended to briefly spin down the vial before opening. The solubility of the peptide can be sequence-dependent.[3] For peptides with low solubility in aqueous solutions, using an organic solvent like DMSO first is recommended.[3] Once fully dissolved, water or a buffer can be gradually added to reach the desired concentration.[3] For long-term storage, it is recommended to store the lyophilized peptide at -25°C to -15°C, where it is stable for at least 12 months after shipping.[3]



Q3: What is the optimal concentration of the peptide for T-cell stimulation?

The optimal concentration can vary depending on the specific application and experimental setup. A final concentration of $\geq 1~\mu g/mL$ per peptide is generally recommended for antigenspecific stimulation.[6] However, concentrations ranging from 50 ng to 10 $\mu g/mL$ have been used in different studies.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.

Troubleshooting Guides Problem 1: Low or no T-cell response in my ELISpot or ICS assay.

Possible Cause 1: Suboptimal Peptide Concentration.

• Solution: Perform a titration experiment to determine the optimal peptide concentration. Test a range of concentrations (e.g., 0.1, 1, 10 μg/mL). In ELISpot assays, titrating the peptide antigen typically results in a sigmoidal dose-response curve.[7]

Possible Cause 2: Improper Peptide Reconstitution or Storage.

• Solution: Ensure the peptide was correctly reconstituted, initially using a small amount of an appropriate solvent like DMSO if necessary, before diluting with aqueous media.[3] Verify that the peptide has been stored at the recommended temperature to maintain its stability.[3]

Possible Cause 3: Low Frequency of Antigen-Specific T-cells.

Solution: The frequency of influenza-specific T-cells can vary between donors.[2] Consider
using peripheral blood mononuclear cells (PBMCs) from donors known to have been
exposed to influenza. It may also be necessary to enrich for CD8+ T-cells or expand the
antigen-specific T-cells in vitro before the assay.

Possible Cause 4: Issues with Antigen Presenting Cells (APCs).

 Solution: Ensure that your cell population contains healthy and functional APCs (like dendritic cells or B cells) that can effectively present the peptide via their HLA molecules.
 The presence of these cells is crucial for T-cell activation.[8]



Problem 2: High background signal in my negative control wells.

Possible Cause 1: Contamination of Reagents or Cells.

• Solution: Use sterile techniques throughout your experiment. Ensure all reagents, including cell culture media and fetal calf serum, are free of endotoxins or other contaminants that can non-specifically activate T-cells.

Possible Cause 2: Toxicity from Peptide Solvent.

Solution: If using a solvent like DMSO to reconstitute the peptide, ensure the final
concentration in your cell culture is non-toxic, typically below 1% (v/v).[6] Include a vehicle
control (media with the same final concentration of the solvent) to assess for any nonspecific effects.

Quantitative Data Summary

Parameter	Recommended Range/Value	Source
Peptide Reconstitution	Initially in DMSO, then dilute with aqueous buffer	[3]
Final Peptide Concentration	≥ 1 µg/mL (general recommendation)	[6]
1-10 μg/mL (in vitro stimulation)	[2]	
50 ng (for overnight stimulation in ICS)	[1]	
Final DMSO Concentration	< 1% (v/v)	[6]
Storage (Lyophilized)	-25°C to -15°C	[3]

Experimental Protocols



Protocol 1: In Vitro Stimulation of PBMCs for Intracellular Cytokine Staining (ICS) by Flow Cytometry

- Cell Preparation: Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.[2] Resuspend the cells in complete RPMI 1640 medium supplemented with 5% pooled AB serum, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.[2]
- Cell Plating: Plate the PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.[2]
- Peptide Stimulation: Add the Influenza M1 (61-72) peptide to the desired final concentration (e.g., 1 μg/mL).[2] For a positive control, stimulate cells with PMA and ionomycin.[2]
- Incubation: Incubate the cells for 5 hours at 37°C in a 5% CO2 incubator.
- Cytokine Secretion Blockade: For the final 4 hours of incubation, add a protein transport inhibitor, such as Brefeldin A (GolgiPlug), to the culture to block cytokine secretion.[1][2]
- Staining:
 - Wash the cells and stain for surface markers, including a viability dye and anti-CD8.
 - Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
 - Perform intracellular staining for cytokines such as IFN-y and TNF-α.
- Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells producing IFN-y in response to the peptide stimulation.

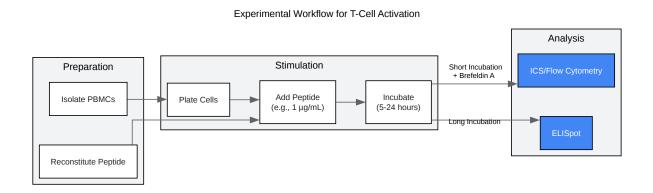
Protocol 2: ELISpot Assay for Detecting IFN-y Secreting Cells

- Plate Preparation: Activate a 96-well PVDF filter plate with 70% ethanol, wash with PBS, and coat overnight at 4°C with an anti-human IFN-γ capture antibody.
- Blocking: Wash the plate and block with RPMI medium containing 5% FCS for 1 hour at 37°C.



- Cell Plating: Add single-cell suspensions of splenocytes or PBMCs to the wells at a concentration of 2 x 10^5 to 4 x 10^5 cells per well.
- Peptide Stimulation: Add the Influenza M1 (61-72) peptide at the desired concentration (e.g., 1 μg/mL). Include negative (no peptide) and positive (e.g., PHA or CEF peptide pool) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
 - Wash the plate to remove the cells.
 - Add a biotinylated anti-human IFN-y detection antibody and incubate.
 - Wash and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
 - Wash and add a substrate solution to develop the spots.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-y secreting cell.

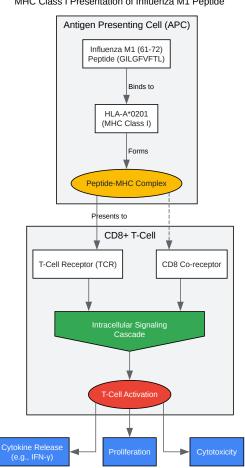
Visualizations





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Caption: A generalized workflow for T-cell activation assays using the Influenza M1 (61-72) peptide.



MHC Class I Presentation of Influenza M1 Peptide

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Caption: Signaling pathway of CD8+ T-cell activation by the Influenza M1 (61-72) peptide presented on MHC Class I.

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